8-Ethoxy-9-ethyl-9H-purin-6-amine
8-Ethoxy-9-ethyl-9H-purin-6-amine
Adenosine A2A receptor (AA2AR) antagonist (Ki values are 643 and 46 nM for rat and human AA2ARs respectively). Most active AA2AR antagonist for human receptors. Displays activity in the treatment of Parkinson's disease in vivo; improves parkinsonian motor deficits and tremors. Exhibits neuroprotective and anti-inflammatory effects.
Brand Name:
Vulcanchem
CAS No.:
634924-89-3
VCID:
VC0004781
InChI:
InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12)
SMILES:
CCN1C2=NC=NC(=C2N=C1OCC)N
Molecular Formula:
C9H13N5O
Molecular Weight:
207.23 g/mol
8-Ethoxy-9-ethyl-9H-purin-6-amine
CAS No.: 634924-89-3
VCID: VC0004781
Molecular Formula: C9H13N5O
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Description | Adenosine A2A receptor (AA2AR) antagonist (Ki values are 643 and 46 nM for rat and human AA2ARs respectively). Most active AA2AR antagonist for human receptors. Displays activity in the treatment of Parkinson's disease in vivo; improves parkinsonian motor deficits and tremors. Exhibits neuroprotective and anti-inflammatory effects. |
---|---|
CAS No. | 634924-89-3 |
Product Name | 8-Ethoxy-9-ethyl-9H-purin-6-amine |
Molecular Formula | C9H13N5O |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 8-ethoxy-9-ethylpurin-6-amine |
Standard InChI | InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) |
Standard InChIKey | QUGDTMONBLMLLD-UHFFFAOYSA-N |
SMILES | CCN1C2=NC=NC(=C2N=C1OCC)N |
Canonical SMILES | CCN1C2=NC=NC(=C2N=C1OCC)N |
Synonyms | 8-Ethoxy-9-ethyl-9H-purin-6-amine |
PubChem Compound | 11805896 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume